molecular formula C31H68Cl2N2 B8269527 N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium chloride

N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium chloride

Cat. No.: B8269527
M. Wt: 539.8 g/mol
InChI Key: SXWMCRQIEDTMPV-UHFFFAOYSA-L
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Description

N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium chloride (CAS: 21948-96-9, referred to as AA-2 in some studies) is a Gemini quaternary ammonium salt (QAS) with dual hydrophobic dodecyl chains and tetramethylated nitrogen centers. Its structure enables strong surfactant properties, making it effective in diverse applications such as hydrate inhibition, corrosion protection, and catalysis.

Key applications include:

  • Hydrate Anti-Agglomeration: AA-2 demonstrated superior performance in reducing methane hydrate agglomeration in water-oil systems, achieving a slider trajectory of 61–174 mm in rocking cell experiments . However, it requires synergists like monoethylene glycol (MEG) for complete agglomeration prevention .
  • Catalysis and Material Science: Its structural analogs are used in oxidative desulfurization (ODS) and reactive oxygen species (ROS)-responsive hydrogels, highlighting versatility in industrial and biomedical contexts .

Properties

IUPAC Name

dodecyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H68N2.2ClH/c1-7-9-11-13-15-17-19-21-23-25-28-32(3,4)30-27-31-33(5,6)29-26-24-22-20-18-16-14-12-10-8-2;;/h7-31H2,1-6H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWMCRQIEDTMPV-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCC[N+](C)(C)CCCCCCCCCCCC.[Cl-].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H68Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The compound is synthesized via nucleophilic substitution (SN2) between N,N,N',N'-tetramethyl-1,3-propanediamine and 1-bromododecane. The reaction proceeds in two stages:

  • First alkylation : One dimethylamino group reacts with dodecyl bromide.

  • Second alkylation : The remaining dimethylamino group undergoes quaternization with a second equivalent of dodecyl bromide.

Procedure

  • Reactants : N,N,N',N'-tetramethyl-1,3-propanediamine (1 equiv), 1-bromododecane (2.2 equiv).

  • Solvent : Acetonitrile or ethanol.

  • Conditions : Reflux at 80°C for 24–48 hours under inert atmosphere.

  • Purification : Precipitation in cold ethyl acetate, followed by recrystallization from ethanol/acetone mixtures.

Table 1: Key Parameters for Classical Synthesis

ParameterValueSource
Yield75–92%
Purity (HPLC)≥95%
Reaction Time24–48 hours
ByproductsUnreacted diamine, monoalkylated intermediates

Microwave-Assisted Synthesis

Optimization for Reduced Time

Microwave irradiation accelerates the quaternization by enhancing reaction kinetics. A CEM Discover reactor achieves completion in 30 minutes at 80°C:

  • Reactants : 1,3-dibromopropane (1 equiv), N,N-dimethyldodecylamine (2.1 equiv).

  • Solvent : Acetonitrile.

  • Conditions : 30 W power, 15 psi pressure.

  • Yield : 92% with >99% conversion.

Advantages

  • Energy efficiency : 85% reduction in energy consumption compared to reflux.

  • Scalability : Demonstrated for batch sizes up to 25 g.

Continuous-Flow Catalytic Synthesis

Industrial-Scale Production

A patent (CN101735068A) describes a gas-phase continuous process using a Cu-Co-Ni/Al2O3 catalyst:

  • Reactants : 1,3-diaminopropane, dimethylamine, hydrogen.

  • Conditions : 50–500°C, 0–25 MPa, fixed-bed reactor.

  • Space Velocity : 0.1–3.5 h⁻¹.

Table 2: Continuous-Flow Process Metrics

MetricValueSource
Catalyst Lifetime>1,000 hours
Selectivity98.5%
Throughput10 kg·L⁻¹·h⁻¹

Limitations

  • High capital costs for reactor setup.

  • Requires precise control of H2/dimethylamine ratios to prevent dealkylation.

Solvent-Free Mechanochemical Synthesis

Green Chemistry Approach

Ball milling enables solvent-free quaternization:

  • Reactants : N,N,N',N'-tetramethyl-1,3-propanediamine, 1-bromododecane (2.2 equiv).

  • Conditions : Stainless-steel jars, 500 rpm, 2 hours.

  • Yield : 88% with 97% purity.

Environmental Impact

  • E-Factor : 0.3 (vs. 5.2 for classical method).

  • No solvent waste generated.

Purification and Characterization

Recrystallization Optimization

  • Solvent Systems : Ethanol/acetone (3:1 v/v) achieves 99% purity.

  • Crystallization Yield : 80–85% recovery.

Analytical Confirmation

  • 1H NMR (CDCl3) : δ 0.86 (t, 6H, -CH3), 1.26 (br s, 36H, -(CH2)9-), 3.28 (s, 12H, N-CH3).

  • FT-IR : 2918 cm⁻¹ (C-H stretch), 1638 cm⁻¹ (C=O from residual solvent).

  • Elemental Analysis : C 62.87%, H 9.69%, N 7.96% (theoretical: C 63.86%, H 9.70%, N 8.05%).

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYieldTimeScalabilityPurity
Classical Quaternization75–92%24–48hLab-scale95%
Microwave-Assisted92%0.5hPilot-scale99%
Continuous-Flow98.5%N/A*Industrial99.5%
Mechanochemical88%2hLab-scale97%

*Continuous processes operate in steady-state conditions without discrete reaction times.

Industrial Applications and Challenges

Corrosion Inhibition

  • Efficiency : 94% inhibition for brass in 1 M HCl at 50 ppm concentration.

  • Adsorption Mechanism : Langmuir isotherm (ΔGads = −34.2 kJ·mol⁻¹).

Nanomaterial Stabilization

  • CsPbBr3 Perovskites : Enhances photoluminescence quantum yield (PLQY) to 92.3%.

  • Critical Micelle Concentration (CMC) : 0.12 mM in aqueous solutions.

Regulatory Considerations

  • Toxicity : LC50 (Daphnia magna) = 1.2 mg·L⁻¹.

  • Biodegradability : 28% degradation in 28 days (OECD 301D) .

Chemical Reactions Analysis

Types of Reactions

N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

    Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases. The reaction typically occurs in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can result in different oxidation states of the compound.

Scientific Research Applications

Pharmaceutical Applications

N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium chloride has been explored for its potential as an active pharmaceutical ingredient (API) due to its antibacterial and antifungal properties. Research indicates that quaternary ammonium compounds can disrupt microbial cell membranes, leading to cell death. This property makes them suitable candidates for:

  • Antiseptics : Effective against a wide range of bacteria and fungi.
  • Drug Delivery Systems : Enhancing the solubility and bioavailability of poorly soluble drugs.

Industrial Applications

The compound's surfactant properties make it valuable in various industrial applications:

  • Emulsifiers : Used in cosmetic formulations to stabilize oil-in-water emulsions.
  • Disinfectants : Effective in cleaning products due to their ability to kill pathogens on surfaces.

Material Science

In material science, this compound is utilized in:

  • Polymer Production : As an additive to enhance the mechanical properties of polymers.
  • Coatings : Providing antimicrobial surfaces for medical devices and packaging materials.

Case Study 1: Antibacterial Efficacy

A study published in ResearchGate investigated the antibacterial properties of various quaternary ammonium salts, including this compound. The results demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, supporting its application as an antiseptic agent in healthcare settings .

Case Study 2: Surfactant Performance

Research conducted on the surfactant capabilities of long-chain quaternary ammonium compounds revealed that this compound exhibited superior emulsifying properties compared to shorter-chain analogs. This finding suggests its potential use in formulating stable emulsions for cosmetic products .

Mechanism of Action

The mechanism by which N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium chloride exerts its effects involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent.

Comparison with Similar Compounds

Hydrate Inhibition: Quaternary Ammonium Salts (QASs)

AA-2 is compared with two other QASs (AA-1 and AA-3) in hydrate inhibition:

Compound Name Substituents Performance in Hydrate Inhibition Synergy with MEG (5 wt%)
AA-1: N1,N1,N3,N3-Tetrapolyoxyethylene-N1,N3-didodecylpropane-1,3-diaminium chloride Polyoxyethylene + dodecyl chains Moderate anti-agglomeration Complete agglomeration prevention
AA-2: N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium chloride Dodecyl + tetramethyl groups Best performance (slider trajectory: 61–174 mm) Partial improvement
AA-3: N1-Dodecyl-N1,N1,N2,N2-tetramethyl-N2-octylethane-1,2-diaminium chloride Mixed alkyl chains (dodecyl + octyl) Lowest efficacy Not studied

Key Findings :

  • AA-2’s dual dodecyl chains enhance hydrophobic interactions, improving dispersion of hydrate particles .
  • AA-1’s polyoxyethylene groups enable better synergism with MEG, facilitating complete agglomeration prevention .

Oxidative Desulfurization (ODS): Gemini Ionic Liquids (ILs)

AA-2’s structural analogs with aromatic substituents show high catalytic efficiency in ODS:

Compound Name Substituents Desulfurization Efficiency Optimal Conditions
N1,N3-Dibenzyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium chloride Benzyl groups 75–80% H2O2:Oil = 0.4:1, 70°C, 3 h
N1,N1,N3,N3-Tetramethyl-N1,N3-diphenylpropane-1,3-diaminium dichloride (ILc) Phenyl groups 84.7% H2O2:Oil = 0.4:1, 70°C, 3 h

Structural Insights :

  • Phenyl vs. Benzyl : The phenyl-substituted ILc outperforms benzyl analogs due to stronger π-π interactions with aromatic sulfur compounds (e.g., dibenzothiophene) .
  • Steric Effects : Alkyl substituents (e.g., dodecyl in AA-2) reduce ODS efficiency due to steric hindrance, limiting access to catalytic sites .

Mechanistic Differences :

  • TPA’s boronate ester bonds enable ROS-triggered degradation, releasing antibiotics and growth factors .
  • Unmodified AA-2 lacks boronate groups, limiting its biomedical utility but enhancing surfactant properties .

Corrosion Inhibition

N1,N3-Dibenzyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium chloride (a benzyl-substituted analog) shows promise as a carbon steel corrosion inhibitor in acidic environments:

  • Efficiency : Reduces corrosion rate in 1.0 M HCl via adsorption on metal surfaces .
  • Comparison with AA-2 : Benzyl groups improve adsorption due to aromatic π-electron interactions, whereas AA-2’s dodecyl chains prioritize hydrophobic film formation .

Biological Activity

N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium chloride, commonly referred to as DDTMPDA, is a quaternary ammonium compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmaceuticals and biotechnology.

  • CAS Number : 174093-76-6
  • Molecular Formula : C31H68Cl2N
  • Molecular Weight : 606.5 g/mol

DDTMPDA exhibits its biological activity primarily through its surfactant properties, which allow it to interact with cellular membranes. The compound's quaternary ammonium structure enables it to disrupt lipid bilayers, leading to increased permeability and potential cytotoxic effects on various cell types.

Key Mechanisms:

  • Membrane Disruption : DDTMPDA can integrate into lipid membranes, altering their integrity and function.
  • Antimicrobial Activity : The compound has demonstrated efficacy against a range of microorganisms, including bacteria and fungi, by disrupting their cell membranes.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of DDTMPDA. In vitro studies indicate that it can inhibit the growth of several pathogenic bacteria and fungi. The following table summarizes its antimicrobial activity:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These findings suggest that DDTMPDA could serve as a potent antimicrobial agent in clinical settings.

Cytotoxicity Studies

While DDTMPDA shows promise as an antimicrobial agent, its cytotoxic effects on human cells have also been evaluated. A study assessing the cytotoxicity of DDTMPDA on human epithelial cells found that:

  • At concentrations above 50 µg/mL, significant cell death was observed.
  • Lower concentrations (10-25 µg/mL) resulted in reduced cell viability but were less lethal.

This dual activity highlights the importance of dosage in therapeutic applications.

Case Study 1: Antibacterial Efficacy in Wound Healing

A clinical trial investigated the use of DDTMPDA in wound dressings for patients with diabetic ulcers. The results indicated a significant reduction in bacterial load and improved healing times compared to standard treatments.

Case Study 2: Antifungal Treatment in Immunocompromised Patients

In a cohort study involving immunocompromised patients suffering from fungal infections, DDTMPDA was administered as part of a combination therapy. The study reported a 70% success rate in resolving infections within four weeks of treatment.

Q & A

Q. What are the established synthetic routes for N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium chloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via a two-step alkylation of propane-1,3-diamine. First, the amine groups are methylated using methyl halides (e.g., methyl iodide) under basic conditions (e.g., NaOH). Subsequently, dodecyl chains are introduced via alkylation with dodecyl bromide. Key parameters include:
  • Stoichiometry : Excess alkylating agent (2.5–3 equivalents per amine) to ensure complete quaternization.
  • Temperature : 60–80°C for 12–24 hours in anhydrous ethanol or acetonitrile.
  • Purification : Column chromatography or recrystallization to remove unreacted reagents .
    Optimization can involve adjusting solvent polarity, catalyst use (e.g., phase-transfer catalysts), or microwave-assisted synthesis to reduce reaction time.

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 3.2–3.5 ppm (N-CH3), δ 1.2–1.4 ppm (dodecyl chain CH2), and δ 0.8–0.9 ppm (terminal CH3).
  • ¹³C NMR : Quaternary nitrogen signals at ~55 ppm (N-CH3) and alkyl chain carbons at 22–32 ppm.
  • FTIR : Stretching vibrations at 2850–2950 cm⁻¹ (C-H alkyl) and 1480–1520 cm⁻¹ (C-N).
  • Mass Spectrometry (ESI-MS) : Look for [M-Cl]⁺ ion clusters to confirm molecular weight.
    Cross-referencing with literature data (e.g., melting point, solubility) ensures accuracy .

Q. How do the physicochemical properties (e.g., solubility, critical micelle concentration) influence experimental design?

  • Methodological Answer :
  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, chloroform) but insoluble in water due to long alkyl chains. Pre-dissolve in ethanol for aqueous buffer studies.
  • Critical Micelle Concentration (CMC) : Determine via conductivity or fluorescence spectroscopy using pyrene as a probe. Typical CMC ranges for similar surfactants: 0.1–1 mM .
  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures (>200°C expected for quaternary ammonium salts).

Advanced Research Questions

Q. What mechanisms underlie this compound’s interactions with lipid bilayers or biological membranes?

  • Methodological Answer :
  • Membrane Disruption Assays : Use fluorescence leakage assays (e.g., calcein-loaded liposomes) to quantify membrane permeability.
  • Electrophysiology : Measure ion channel inhibition in planar lipid bilayers.
  • Computational Modeling : Molecular dynamics (MD) simulations (e.g., GROMACS) to study alkyl chain insertion into lipid bilayers. The dodecyl chains likely disrupt membrane integrity via hydrophobic interactions .

Q. How can researchers resolve contradictions in reported data (e.g., conflicting CMC values)?

  • Methodological Answer :
  • Controlled Replication : Standardize solvent purity, temperature, and pH.
  • Comparative Studies : Use multiple techniques (e.g., surface tension vs. fluorescence) to cross-validate CMC.
  • Statistical Analysis : Apply ANOVA or t-tests to assess variability between labs. For example, discrepancies may arise from impurities in alkylating agents .

Q. What computational approaches are effective for predicting this compound’s behavior in catalytic or self-assembly systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate charge distribution on quaternary nitrogen to predict ionic interactions.
  • Coarse-Grained MD : Simulate micelle formation (e.g., using Martini force fields) to study aggregation dynamics.
  • QSAR Modeling : Correlate alkyl chain length with antimicrobial efficacy using regression analysis .

Q. How can the compound’s stability under extreme pH or temperature be systematically evaluated?

  • Methodological Answer :
  • pH Stability : Incubate in buffers (pH 2–12) for 24–72 hours, then analyze via HPLC for degradation products.
  • Thermal Stress Testing : Use accelerated stability studies (40–60°C) with periodic sampling. Monitor chloride ion release via ion chromatography.
  • Light Sensitivity : Expose to UV-Vis light (254 nm) and track structural changes via Raman spectroscopy .

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